PLpro inhibitor

Descripción general

Descripción

PLpro inhibitors are a type of antiviral drug that target the papain-like protease (PLpro) domain of the SARS-CoV-2 virus . This domain is responsible for cleaving the viral polyprotein as part of viral processing . Moreover, it also cleaves ubiquitin and ISG15 modifications within the host cell, derailing innate immune responses . Small molecule inhibition of the PLpro protease domain significantly reduces viral loads in SARS-CoV-2 infection models .

Synthesis Analysis

The synthesis of PLpro inhibitors involves rigorous computational assessments . A study reported the use of an E-pharmacophore-based virtual screening on a library of compounds to develop a collection of compounds having requisite ligand characteristics aimed at best binding to PLpro .

Molecular Structure Analysis

The molecular structure of PLpro inhibitors has been studied extensively. There are now approximately 30 distinct crystal structures with small molecule inhibitors bound in a surprising number of distinct crystallographic settings . The focus has been on the optimization of an existing compound class, based on SARS-CoV PLpro inhibitor GRL-0617 .

Chemical Reactions Analysis

The chemical reactions involved in the action of PLpro inhibitors are complex. A study reported the discovery of two covalent irreversible PLpro inhibitors, HUP0109 and its deuterated analog DX-027 . HUP0109 selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue (C111) .

Physical And Chemical Properties Analysis

The physical and chemical properties of PLpro inhibitors vary depending on the specific compound. For example, one study identified a compound with an IC50 of 2.6 μM for PLpro inhibition .

Aplicaciones Científicas De Investigación

Inhibition of SARS-CoV-2 Replication

PLpro inhibitors play a crucial role in preventing the replication of SARS-CoV-2. The papain-like protease (PLpro) of SARS-CoV-2 is essential for cleaving the viral polyprotein into functional units, which is a critical step in the replication of the virus . Therefore, blocking the activity of this protease can effectively inhibit the replication of the virus .

Antiviral Activity

PLpro inhibitors have demonstrated significant antiviral activity. Non-covalent small molecule SARS PLpro inhibitors have shown high potency and excellent antiviral activity in a SARS-CoV-2 infection model . This makes them promising candidates for the development of antiviral drugs.

Targeting Ubiquitin-Like Proteins

PLpro not only cleaves the viral polyprotein but also removes ubiquitin-like ISG protein modifications from host proteins . Therefore, PLpro inhibitors can also be used to prevent the deubiquitination of host proteins, which could potentially disrupt the normal functioning of the virus.

Drug Repurposing

While the repurposing screen with FDA-approved clinical compounds reveals no candidate drugs that inhibit PLpro in vitro, previously developed SARS PLpro inhibitors show excellent inhibition and antiviral efficacy . This suggests that existing drugs could potentially be repurposed as PLpro inhibitors.

In Silico Drug Discovery

In silico screening of a 15 million compound library has identified potential noncovalent PLpro inhibitors . These inhibitors display potential activity against the protein with IC50 values in the nanomolar range and adopt a similar binding mode to the known, noncovalent SARS-CoV-2 PLpro inhibitors .

Development of Selective Inhibitors

Efforts are being made to develop potent and selective inhibitors of SARS-CoV-2 PLpro . These inhibitors could potentially offer a more targeted approach to antiviral therapy, reducing the risk of side effects.

Mecanismo De Acción

Target of Action

The primary target of the PLpro inhibitor is the Papain-like protease (PLpro) of SARS-CoV-2 . PLpro supports viral reproduction and suppresses the innate immune response of the host . It is essential for viral replication through cleavage of the viral poly-proteins pp1a and pp1ab . It also has de-ubiquitylation and de-ISGylation activities, which can affect innate immune responses .

Mode of Action

The PLpro inhibitor interacts with its target by inhibiting viral replication and enhancing the host defense system . It does this by blocking virus-induced cell signaling events for evading host immune response . The inhibitor selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue .

Biochemical Pathways

The PLpro inhibitor affects the biochemical pathways involved in viral replication and the host’s immune response . By inhibiting PLpro, the inhibitor prevents the cleavage of the viral poly-proteins pp1a and pp1ab, which is a crucial step in the viral replication process . Additionally, the inhibitor blocks the de-ubiquitylation and de-ISGylation activities of PLpro, thereby affecting the innate immune responses .

Pharmacokinetics

While inhibitors of the SARS-CoV-2 main protease (Mpro) have demonstrated clinical efficacy, known PLpro inhibitors have to date lacked the inhibitory potency and requisite pharmacokinetics to demonstrate that targeting PLpro translates to in vivo efficacy in a preclinical setting .

Result of Action

The result of the action of the PLpro inhibitor is a significant reduction in viral replication and an enhancement of the host’s immune response . This leads to a speedy recovery of the patient . In preclinical settings, the use of PLpro inhibitors has shown robust efficacy in a mouse-adapted model of COVID-19 infection .

Direcciones Futuras

Future research is focused on the development of more effective PLpro inhibitors. For example, compound 1, a covalent PLpro inhibitor that can inhibit SARS-COV-2 replication in cells, is a promising lead fragment for future PLpro drug discovery campaigns . Additionally, the discovery of more diverse therapeutic options with novel anti-viral mechanisms is beneficial, especially given the recent emergence of several new variants that caused a resurgence of the virus .

Propiedades

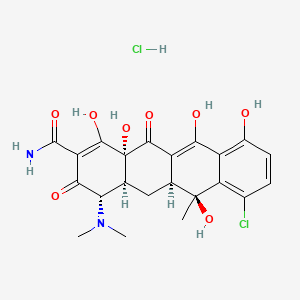

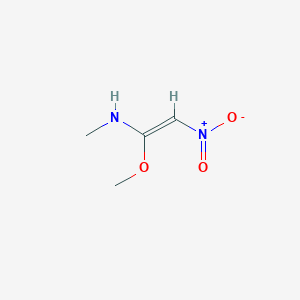

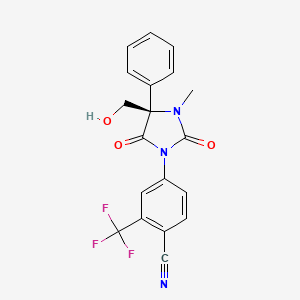

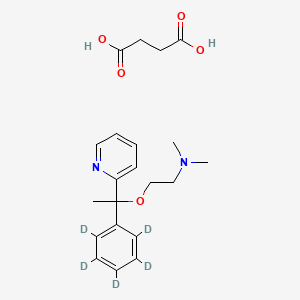

IUPAC Name |

5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPYBLOBHQLIET-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PLpro inhibitor | |

CAS RN |

1093070-14-4 | |

| Record name | 5-(Acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093070-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the mechanism of action of PLpro inhibitors?

A1: PLpro inhibitors primarily target the enzymatic activity of PLpro, a key enzyme involved in SARS-CoV-2 replication and immune evasion. [, , , , , , , ] These inhibitors can be classified as either covalent or non-covalent, depending on their binding mode to the protease. Covalent inhibitors form a strong, irreversible bond with the catalytic cysteine residue (C111) within the PLpro active site. [] This binding prevents substrate access and blocks PLpro's ability to cleave viral polyproteins and host proteins involved in immune signaling. [, ] Conversely, non-covalent inhibitors bind reversibly to PLpro, often targeting specific pockets within the active site, like the S3 and S4 pockets. [, ] By occupying these pockets, non-covalent inhibitors hinder substrate binding and inhibit PLpro activity. [, ]

Q2: How does inhibiting PLpro affect SARS-CoV-2 replication?

A2: PLpro plays a crucial role in processing viral polyproteins, which are long chains of viral proteins that need to be cleaved into individual functional units for viral replication. [, , , , , , , ] By inhibiting PLpro, these inhibitors prevent the maturation of viral proteins, disrupting the assembly of new viral particles and hindering viral replication. [, , , , , , , ]

Q3: Beyond viral replication, how do PLpro inhibitors impact the host immune response?

A3: PLpro not only cleaves viral proteins but also targets host proteins involved in the innate immune response, particularly those involved in ubiquitination and ISGylation pathways. [, , , , , , , , , ] By removing ubiquitin and interferon-stimulated gene 15 protein (ISG15) from host proteins, PLpro dampens the host's ability to mount an effective antiviral response. [, , , , , , , , , ] Inhibiting PLpro's deubiquitinase and deISGylase activity could restore the host's innate immune response, potentially enhancing the clearance of SARS-CoV-2. [, , , , , , , , , ]

Q4: Does the inhibition of PLpro affect the STING pathway?

A4: Yes, recent research has shown that SARS-CoV-2 PLpro can suppress type I interferon responses by deubiquitinating STING (stimulator of interferon genes). [] This deubiquitination disrupts the STING-IKKε-IRF3 complex, which is crucial for inducing IFN-β production and other downstream antiviral responses. [] Therefore, PLpro inhibitors, by preventing STING deubiquitination, could potentially restore the STING pathway and enhance the innate immune response against SARS-CoV-2. []

Q5: What is known about the structural characteristics of effective PLpro inhibitors?

A5: Effective PLpro inhibitors typically possess specific structural features that enable them to interact with the protease's active site. [, , , , , , , , , , , , , , ] These features include:

- Naphthalene-derived compounds: These compounds often exhibit high affinity for the PLpro active site, particularly the S3 and S4 pockets. [, ]

- Benzamides and Isoindolines: These scaffolds have shown potent inhibitory activity against PLpro and are being explored for their potential as pan-coronaviral inhibitors. []

- 2-phenylthiophenes: These compounds can induce conformational changes in PLpro, leading to potent inhibition. They often target the BL2 loop and mimic ubiquitin binding to enhance their interactions with the protease. []

- Triazolopyrimidinyl scaffold: This scaffold represents a new class of protease inhibitors and has shown promising inhibitory activity against PLpro. []

Q6: How does modifying the structure of PLpro inhibitors impact their activity?

A6: Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the structure of PLpro inhibitors can significantly influence their potency, selectivity, and overall efficacy. [, , , , , , , , , , , , , , ] For instance, altering the substituents on the naphthalene ring or modifying the linker region in benzamide-based inhibitors can drastically affect their binding affinity for PLpro. [, ] Additionally, introducing specific functional groups can enhance inhibitor interactions with key residues within the PLpro active site, leading to improved inhibitory activity. []

Q7: How is computational chemistry employed in the discovery and development of PLpro inhibitors?

A7: Computational chemistry plays a critical role in accelerating the identification and optimization of PLpro inhibitors. [, , , , , , , , , , , , , , ] Several computational techniques are employed:

- Virtual Screening: Researchers use large databases of chemical compounds and screen them against the three-dimensional structure of PLpro using techniques like Deep Docking. [] This allows for the rapid identification of molecules with potential inhibitory activity.

- Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the PLpro active site. [, , , , , , , , , , ] Docking studies guide the design of more potent inhibitors by identifying key interactions between the inhibitor and the protease.

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of PLpro and its interactions with inhibitors over time. [, , , , , ] This information is crucial for understanding the binding stability of inhibitors and for designing compounds that can effectively adapt to conformational changes in the protease.

- Pharmacophore Modeling: This approach identifies the essential pharmacophoric features of known PLpro inhibitors, which are then used to search for new compounds with similar properties. [, ]

Q8: How have AI-driven platforms contributed to the discovery of PLpro inhibitors?

A8: The use of AI, specifically generative language models like LIME, has significantly accelerated the identification of novel PLpro inhibitors. [] These platforms analyze vast chemical databases and generate compounds with desirable properties, including strong binding affinity and specificity for PLpro. [] This approach has successfully identified promising lead compounds, like CSEMRS-1376, demonstrating the potential of AI in antiviral drug development. []

Q9: What types of assays are used to evaluate the activity of PLpro inhibitors?

A9: A combination of in vitro and in vivo assays are employed to assess the efficacy and safety of PLpro inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These include:

- Enzymatic Assays: FRET-based assays and mass spectrometry are commonly used to measure the direct inhibition of PLpro enzymatic activity by potential inhibitors. [, , , , , ]

- Cell-Based Assays: FlipGFP assays are used to evaluate the ability of inhibitors to block PLpro activity within living cells. [, , , , ] These assays provide insights into the cellular activity and potential antiviral effects of inhibitors.

- Viral Replication Assays: These assays directly measure the ability of inhibitors to block SARS-CoV-2 replication in cell culture models. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

- Animal Models: Preclinical studies using animal models, such as mice, are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of promising PLpro inhibitors. [, , , ]

Q10: What are the major challenges in developing clinically relevant PLpro inhibitors?

A10: Despite the promising progress in PLpro inhibitor research, several challenges remain:

- Selectivity: Achieving high selectivity for PLpro over other host proteases is crucial to minimize potential off-target effects and toxicity. [, , , , ]

- Drug-like properties: Optimizing the pharmacokinetic properties of PLpro inhibitors, including absorption, distribution, metabolism, and excretion (ADME), is essential for achieving sufficient drug exposure and efficacy in vivo. [, , , , , , , , , , ]

- Resistance: As with other antiviral targets, the emergence of drug resistance is a concern. Monitoring for resistance mutations in PLpro and developing strategies to circumvent resistance will be crucial for the long-term success of these inhibitors. [, ]

Q11: What are the future directions for PLpro inhibitor research?

A11: Future research will likely focus on:

- Developing highly potent and selective inhibitors: Continued optimization of existing scaffolds and the discovery of novel chemotypes with improved potency and selectivity for PLpro are critical. [, , , , ]

- Understanding resistance mechanisms: Investigating the potential for resistance emergence and developing strategies to mitigate or circumvent resistance will be essential for long-term clinical success. [, ]

- Exploring combination therapies: Combining PLpro inhibitors with other antiviral agents, such as RdRp or Mpro inhibitors, could enhance antiviral efficacy and potentially prevent the emergence of drug resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

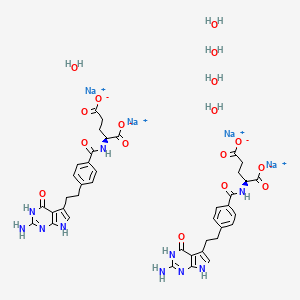

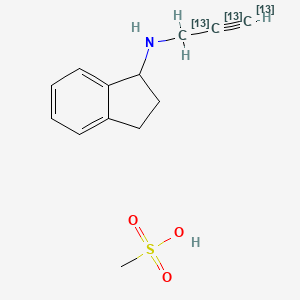

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)